molecular formula C13H25ClN2O4 B6148268 tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride CAS No. 2613384-63-5

tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride

Cat. No.: B6148268
CAS No.: 2613384-63-5
M. Wt: 308.80 g/mol
InChI Key: ADKICUNGKVPZID-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride: is a chemical compound with a complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique arrangement of atoms, which contributes to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride typically involves multiple steps, starting with the reaction of piperidine with tert-butyl chloroformate to form the tert-butyl piperidine-1-carboxylate intermediate. This intermediate is then further reacted with appropriate reagents to introduce the amino and methoxy groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: In the medical field, this compound has potential applications in drug development. It may serve as a precursor for pharmaceuticals or be used in the design of new therapeutic agents.

Industry: In industry, this compound can be utilized in the production of various chemical products, including polymers, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Other amino acid derivatives

  • Methoxy-substituted compounds

Uniqueness: Tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride stands out due to its specific structural features, which contribute to its unique reactivity and potential applications. Unlike some similar compounds, it offers a distinct combination of functional groups that make it suitable for various scientific and industrial uses.

Properties

CAS No.

2613384-63-5

Molecular Formula

C13H25ClN2O4

Molecular Weight

308.80 g/mol

IUPAC Name

tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H24N2O4.ClH/c1-13(2,3)19-12(17)15-7-5-9(6-8-15)10(14)11(16)18-4;/h9-10H,5-8,14H2,1-4H3;1H

InChI Key

ADKICUNGKVPZID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)OC)N.Cl

Purity

95

Origin of Product

United States

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